molecular formula C18H32CaN2O10 B000224 Calcium pantothenate CAS No. 137-08-6

Calcium pantothenate

Cat. No.: B000224
CAS No.: 137-08-6
M. Wt: 476.5 g/mol
InChI Key: FAPWYRCQGJNNSJ-UBKPKTQASA-L
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Mechanism of Action

Target of Action

Calcium pantothenate, also known as Vitamin B5, primarily targets the synthesis of coenzyme-A (CoA) in the body . CoA is a crucial cofactor involved in numerous metabolic reactions, including the synthesis and metabolism of proteins, carbohydrates, and fats .

Mode of Action

This compound is incorporated into CoA and protects cells against peroxidative damage by increasing the level of glutathione . Glutathione is an antioxidant that prevents damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.

Biochemical Pathways

This compound plays a vital role in the biosynthesis of CoA . The process begins with the phosphorylation of pantothenate to phosphopantothenate, catalyzed by pantothenate kinase . This is followed by a series of enzymatic steps, leading to the formation of CoA . CoA is involved in various biochemical pathways, including the tricarboxylic acid cycle for energy production, and the synthesis and degradation of proteins, carbohydrates, and fats .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of CoA. CoA is essential for cellular energy production and for the synthesis and metabolism of proteins, carbohydrates, and fats . In addition, this compound has been shown to promote wound healing after fractional ablative laser treatment, at least partly via matrix metalloproteinase-3 (MMP-3) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH value can affect the stability of this compound. At either acidic or alkaline pH values, this compound is hydrolyzed to pantoic acid and β-alanine . In addition, the presence of other compounds in the intestinal lumen can affect the absorption of calcium

Biochemical Analysis

Biochemical Properties

Calcium pantothenate is a precursor to coenzyme A (CoA), which is vital for numerous biochemical reactions. Coenzyme A is involved in the synthesis and oxidation of fatty acids, the metabolism of carbohydrates, and the synthesis of acetylcholine . This compound interacts with several enzymes, including pantothenate kinase, which phosphorylates pantothenic acid to form 4’-phosphopantothenate . This compound further interacts with cysteine and ATP to form CoA . The interactions between this compound and these enzymes are essential for the proper functioning of metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is essential for the synthesis of CoA, which is required for the production of energy through the citric acid cycle . This compound also affects the synthesis of fatty acids and cholesterol, which are crucial for cell membrane integrity and function . Additionally, it plays a role in the acetylation of proteins, which can impact gene expression and protein function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by being converted into CoA, which acts as a carrier of acyl groups in various biochemical reactions . CoA is involved in the activation and transfer of acyl groups, which are necessary for the synthesis and degradation of fatty acids, amino acids, and carbohydrates . This compound also participates in the acetylation of proteins, which can regulate gene expression and enzyme activity . The binding interactions between CoA and various enzymes are critical for the proper functioning of metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can influence its effectiveness over time. This compound is relatively stable at neutral pH but can be hydrolyzed to pantoic acid and β-alanine under acidic or alkaline conditions . In vitro studies have shown that this compound can maintain its activity over extended periods, but its stability can be affected by factors such as temperature and light exposure . Long-term effects on cellular function have been observed, including sustained energy production and maintenance of cellular integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can support normal growth and development, while higher doses can enhance metabolic functions and improve overall health . Excessive doses can lead to adverse effects, including gastrointestinal disturbances and potential toxicity . It is important to determine the optimal dosage to achieve the desired effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a precursor to CoA . CoA is essential for the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids and carbohydrates . The enzyme pantothenate kinase phosphorylates this compound to form 4’-phosphopantothenate, which then interacts with cysteine and ATP to produce CoA . This process is crucial for maintaining metabolic flux and ensuring the proper functioning of cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through active transport mechanisms . It is absorbed in the intestine and delivered to various tissues via the bloodstream . Within cells, this compound is converted to CoA, which is then distributed to different cellular compartments where it participates in metabolic reactions . Transporters and binding proteins facilitate the movement of this compound and its derivatives within the body .

Subcellular Localization

The subcellular localization of this compound and its derivatives is essential for their activity and function. CoA, derived from this compound, is primarily localized in the mitochondria, where it plays a key role in energy production . It is also found in the cytosol and nucleus, where it participates in various metabolic and regulatory processes . The targeting signals and post-translational modifications of CoA and its precursors ensure their proper localization within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium pantothenate can be synthesized through several methods. One common method involves the reaction of β-alanine with pantoic acid in the presence of calcium hydroxide. This reaction typically occurs in an aqueous medium and may involve heating to facilitate the reaction . Another method involves the fusion of calcium 6-alanate with α-hydroxy-β,β-dimethyl-γ-butyrolactone .

Industrial Production Methods: In industrial settings, this compound is produced by reacting β-alanine, calcium hydroxide, and pantoic acid in an aliphatic alcoholic medium . The reaction mixture is then purified to obtain the final product. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

CAS No.

137-08-6

Molecular Formula

C18H32CaN2O10

Molecular Weight

476.5 g/mol

IUPAC Name

calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

InChI

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1

InChI Key

FAPWYRCQGJNNSJ-UBKPKTQASA-L

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Ca+2]

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

137-08-6

Synonyms

B 5, Vitamin
B5, Vitamin
Calcium Pantothenate
Dexol
Pantothenate, Calcium
Pantothenate, Zinc
Pantothenic Acid
Vitamin B 5
Vitamin B5
Zinc Pantothenate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting the anhydrous calcium beta-alaninate with dl-pantolactone in methanol at a temperature of from about 55° to about 65° C. for from about 6 to about 9 hours and therafter cooling and filtering the reaction product and removing methanol to obtain dl-calcium pantothenate.
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Synthesis routes and methods II

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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